3-methyl-1-[1-(3-methylbutoxy)propoxy]butane
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Overview
Description
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is an organic compound with the molecular formula C13H28O2 It is a derivative of butane, characterized by the presence of two 3-methylbutane groups connected by a propylidene bridge through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) typically involves the reaction of propionaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then further reacted to form the final product. The general reaction scheme is as follows:
Propionaldehyde+23-methylbutanolAcid Catalyst1,1’-(Propylidenebis(oxy))bis(3-methylbutane)
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethylidenebis(oxy))bis(3-methylbutane)
- 1,1’-(Butylidenebis(oxy))bis(3-methylbutane)
- 1,1’-(Isopropylidenebis(oxy))bis(3-methylbutane)
Uniqueness
1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
13002-13-6 |
---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3-methyl-1-[1-(3-methylbutoxy)propoxy]butane |
InChI |
InChI=1S/C13H28O2/c1-6-13(14-9-7-11(2)3)15-10-8-12(4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
MQOHVHXEZYLDJW-UHFFFAOYSA-N |
SMILES |
CCC(OCCC(C)C)OCCC(C)C |
Canonical SMILES |
CCC(OCCC(C)C)OCCC(C)C |
Key on ui other cas no. |
13002-13-6 |
Origin of Product |
United States |
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